
Acide déhydrocholique
Vue d'ensemble
Description
Applications De Recherche Scientifique
Choleresis and Biliary Function
Dehydrocholic acid is primarily recognized for its choleretic effect , which stimulates bile flow and enhances the secretion of biliary lipids. This property is crucial for digestion and absorption of dietary fats.
- Mechanism of Action : Dehydrocholic acid induces choleresis by increasing bile flow and altering the composition of bile acids. Studies have shown that administration leads to a decrease in endogenous bile acids while increasing the flow of bile . The infusion of dehydrocholic acid results in significant changes in biliary lipid secretion, with phospholipid levels declining to undetectable amounts during treatment .
- Experimental Evidence : In animal studies, particularly with rats, dehydrocholic acid administration resulted in increased bile flow and altered secretion patterns of bile acids. The infusion decreased endogenous bile acids by up to 93% and reduced cholesterol levels significantly .
Therapeutic Applications
Dehydrocholic acid has been explored for its therapeutic potential in various clinical settings:
- Liver Function Improvement : Clinical studies have indicated that dehydrocholic acid can enhance liver function by promoting fluid bile production, thereby aiding in digestion and potentially improving conditions related to liver dysfunction .
- Treatment of Gallstones : Due to its effect on bile composition and flow, dehydrocholic acid has been investigated as a treatment option for gallstones. By promoting the dissolution of cholesterol gallstones, it may serve as a non-invasive alternative to surgical interventions .
Drug Formulation and Inclusion Compounds
Recent research has delved into the formulation aspects of dehydrocholic acid:
- Inclusion Complexes : Dehydrocholic acid has been studied for its ability to form inclusion complexes with various organic solvents. These complexes can enhance the solubility and bioavailability of drugs, making dehydrocholic acid a valuable excipient in pharmaceutical formulations .
- Metabolic Pathways : Investigations into the metabolic pathways involving dehydrocholic acid have revealed that it is converted into several hydroxy-oxo metabolites during hepatic metabolism. These metabolites retain some choleretic properties, suggesting that they may also play a role in therapeutic applications .
Case Studies
Several case studies highlight the effectiveness of dehydrocholic acid in clinical settings:
- Case Study on Liver Dysfunction : A study involving patients with chronic liver disease demonstrated that administration of dehydrocholic acid improved liver enzyme levels and overall liver function tests over a six-month period .
- Gallstone Dissolution Trials : Trials conducted on patients with cholesterol gallstones showed that treatment with dehydrocholic acid led to significant reductions in stone size and number, supporting its use as a non-surgical treatment option .
Mécanisme D'action
Target of Action
Dehydrocholic acid, a synthetic bile acid, primarily targets the biliary system . It stimulates biliary lipid secretion , playing a significant role in the digestion and absorption of dietary fats.
Mode of Action
Dehydrocholic acid induces choleresis , a process that increases bile flow . This is associated with an increase in biliary lipid secretion and a reduction in the secretion of endogenous and/or exogenous biliary components . Dehydrocholic acid may decrease bile phospholipid secretion due to a lack of micelle formation by dehydrocholic acid-produced bile . It is also suggested that dehydrocholic acid facilitates direct exchange between bile and plasma due to enhanced permeability of tight junctions in the canalicular membranes .
Biochemical Pathways
The primary biochemical pathway affected by dehydrocholic acid is the bile secretion pathway . By inducing choleresis, dehydrocholic acid influences the secretion of biliary lipids and other components. This can impact various downstream effects, including the digestion and absorption of dietary fats.
Pharmacokinetics
The pharmacokinetics of dehydrocholic acid involve its absorption from the proximal small intestine . As a bile acid, it has the ability to act as both a drug solubilizing and permeation-modifying agent . Therefore, dehydrocholic acid may improve the bioavailability of drugs whose absorption-limiting factors include either poor aqueous solubility or low membrane permeability .
Result of Action
The primary result of dehydrocholic acid’s action is an increase in bile flow . This leads to a stimulation of biliary lipid secretion and a decrease in the secretion of other biliary components . These changes can facilitate the digestion and absorption of dietary fats.
Action Environment
The action of dehydrocholic acid can be influenced by various environmental factors. For instance, intestinal bacteria metabolize bile salts during their enterohepatic circulation . This biotransformation can affect the action and efficacy of dehydrocholic acid. Furthermore, the compound’s action can also be influenced by the physiological environment of the gastrointestinal tract, including pH and the presence of other substances .
Analyse Biochimique
Biochemical Properties
Dehydrocholic acid plays a significant role in biochemical reactions. It acts as a hydrocholeretic, increasing bile output to clear increased bile acid load . This property is crucial in the digestion and absorption of fats .
Cellular Effects
Dehydrocholic acid influences cell function by inducing choleresis, which is associated with biliary lipid secretion and reduced secretion of endogenous and/or exogenous biliary components . It may decrease bile phospholipid secretion due to a lack of micelle formation by dehydrocholic acid-produced bile .
Molecular Mechanism
The mechanism of action of dehydrocholic acid involves inducing choleresis, which is associated with biliary lipid secretion and reduced secretion of endogenous and/or exogenous biliary components . Dehydrocholic acid may decrease bile phospholipid secretion due to a lack of micelle formation by dehydrocholic acid-produced bile .
Dosage Effects in Animal Models
In animal models, specifically dogs, a brisk choleresis can be induced by dehydrocholic acid. Oral dehydrocholic acid (50 mg/kg) produced a considerable increase in bile flow (270%) by increasing secretion of electrolytes and water .
Metabolic Pathways
Dehydrocholic acid is involved in the enterohepatic circulation of bile acids, a critical metabolic pathway. Bile acids are synthesized from cholesterol in hepatocytes, secreted across the canalicular membrane, and carried in bile to the gallbladder .
Transport and Distribution
Dehydrocholic acid is transported and distributed within cells and tissues as part of the enterohepatic circulation of bile acids. About 95% of bile acids are actively taken up from the lumen of the terminal ileum efficiently .
Méthodes De Préparation
Voies synthétiques et conditions de réaction : Le Decholin est synthétisé par oxydation de l'acide cholique à l'aide d'acide chromique. La réaction implique la conversion des groupes hydroxyle de l'acide cholique en groupes céto, ce qui conduit à la formation d'acide déhydrocholique .
Méthodes de production industrielle : Dans les milieux industriels, la production d'this compound implique des réactions d'oxydation à grande échelle dans des conditions contrôlées afin de garantir un rendement élevé et une pureté optimale. Le processus comprend généralement des étapes telles que la purification et la cristallisation pour obtenir le produit final .
Analyse Des Réactions Chimiques
Types de réactions : Le Decholin subit plusieurs types de réactions chimiques, notamment :
Oxydation : Conversion des groupes hydroxyle en groupes céto.
Réduction : Réduction des groupes céto en groupes hydroxyle.
Substitution : Remplacement des groupes fonctionnels par d'autres substituants
Réactifs et conditions courants :
Oxydation : L'acide chromique est couramment utilisé comme agent oxydant.
Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.
Substitution : Divers réactifs en fonction du substituant souhaité
Principaux produits formés :
Oxydation : Acide déhydrocholique.
Réduction : Acide cholique.
Substitution : Divers dérivés substitués de l'this compound
4. Applications de la recherche scientifique
Le Decholin a une large gamme d'applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme réactif en synthèse organique et comme composé modèle pour étudier la chimie des acides biliaires.
Biologie : Étudié pour ses effets sur la sécrétion biliaire et la fonction hépatique.
Médecine : Investigé pour ses utilisations thérapeutiques potentielles dans le traitement des troubles du foie et de la vésicule biliaire.
Industrie : Utilisé dans la formulation de produits pharmaceutiques et comme additif dans certains procédés industriels
5. Mécanisme d'action
Le Decholin exerce ses effets en induisant la cholérèse, c'est-à-dire une augmentation de la sécrétion de bile. Ce processus est associé à la sécrétion de lipides biliaires et à la réduction des composants biliaires endogènes et exogènes. Le Decholin peut réduire la sécrétion de phospholipides biliaires en raison d'un manque de formation de micelles par la bile produite à partir d'this compound. Il facilite également l'échange direct entre la bile et le plasma grâce à une perméabilité accrue des jonctions serrées dans les membranes canaliculaires .
Composés similaires :
Acide cholique : Le précurseur de l'this compound, avec des groupes hydroxyle au lieu de groupes céto.
Acide chénodesoxycholique : Un autre acide biliaire avec des positions de groupe hydroxyle différentes.
Acide ursodeoxycholique : Un acide biliaire utilisé à des fins thérapeutiques pour ses propriétés hépatoprotectrices
Unicité du Decholin : Le Decholin est unique en raison de son origine synthétique et de son utilisation spécifique comme agent hydrocholérétique. Sa capacité à augmenter la production de bile et à éliminer la charge d'acides biliaires le distingue des autres acides biliaires, qui peuvent avoir des utilisations thérapeutiques et des mécanismes d'action différents .
Comparaison Avec Des Composés Similaires
Cholic Acid: The precursor to dehydrocholic acid, with hydroxyl groups instead of keto groups.
Chenodeoxycholic Acid: Another bile acid with different hydroxyl group positions.
Ursodeoxycholic Acid: A bile acid used therapeutically for its hepatoprotective properties
Uniqueness of Decholin: Decholin is unique due to its synthetic origin and its specific use as a hydrocholeretic agent. Its ability to increase bile output and clear bile acid load distinguishes it from other bile acids, which may have different therapeutic uses and mechanisms of action .
Activité Biologique
Dehydrocholic acid (DHCA), a bile acid derivative, has garnered significant interest in biomedical research due to its diverse biological activities. This article explores the various mechanisms through which DHCA exerts its effects, particularly in relation to liver function, bile secretion, and potential therapeutic applications, especially in cancer treatment.
1. Overview of Dehydrocholic Acid
Dehydrocholic acid is a triketocholanoic acid that plays a pivotal role in the metabolism of bile acids. It is primarily synthesized in the liver and is known for its choleretic properties, which stimulate bile flow. Its chemical structure allows it to interact with various biological systems, influencing lipid metabolism and potentially exhibiting anticancer properties.
Choleretic Effects
DHCA induces choleresis, which is the increased secretion of bile. Studies have shown that DHCA infusion leads to an increase in bile flow while simultaneously reducing the secretion of endogenous bile acids and biliary lipids. This effect has been attributed to its ability to enhance the permeability of tight junctions in the canalicular membranes, facilitating direct exchange between bile and plasma .
Metabolism and Excretion
Following administration, DHCA undergoes metabolism primarily in the liver. In a study involving intravenous administration in patients, over 80% of infused radioactivity was excreted as glycine- and taurine-conjugated bile acids. The major metabolite identified was a dihydroxy monoketo bile acid . This metabolic pathway suggests that DHCA may have implications for managing conditions related to bile acid metabolism.
Anticancer Properties
Recent studies have indicated that DHCA exhibits significant anticancer potential. Analysis using the PASS (Prediction of Activity Spectra for Substances) software revealed that DHCA has a high probability of functioning as a bile-salt sulfotransferase inhibitor (Pa = 0.954) and a protein-disulfide reductase inhibitor (Pa = 0.904). These activities suggest its potential role in inhibiting cancer cell growth and promoting apoptosis .
Influence on Hepatic Function
Research has demonstrated that DHCA can influence hepatic metabolism significantly. In vitro studies indicate that it may alter cholesterol and phospholipid secretion dynamics, which are crucial for maintaining liver health . Additionally, DHCA has been shown to reduce biliary lipid secretion during infusion, indicating its role in regulating lipid homeostasis .
4. Case Studies and Research Findings
Several studies have highlighted the biological activity of DHCA:
- Case Study on Biliary Secretion : A study involving rats showed that DHCA infusion resulted in increased bile flow but decreased secretion of endogenous bile acids and phospholipids . The reduction in biliary lipids was attributed to diminished secretion of endogenous bile acids.
- Anticancer Activity : In a recent exploration of drug repurposing for lung cancer treatment, DHCA was identified as a compound with promising anticancer properties alongside other FDA-approved drugs . This finding emphasizes the potential therapeutic applications of DHCA beyond its traditional use.
- Acute Biliary Pancreatitis : A study investigated the effects of DHCA on acute biliary pancreatitis (ABP). Results indicated that DHCA administration reduced serum levels of amylase and lipase, alleviating pancreatic tissue damage . This suggests that DHCA could be beneficial in managing conditions related to biliary obstruction.
5. Summary Table of Biological Activities
Propriétés
IUPAC Name |
(4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-14,16-18,22H,4-12H2,1-3H3,(H,28,29)/t13-,14+,16-,17+,18+,22+,23+,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHXPGWPVLFPUSM-KLRNGDHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(=O)CC3C2C(=O)CC4C3(CCC(=O)C4)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CCC(=O)C4)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
145-41-5 (hydrochloride salt), 7786-84-7 (magnesium salt), 94107-86-5 (lithium salt) | |
Record name | Dehydrocholic acid [USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081232 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2022888 | |
Record name | Dehydrocholic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
Record name | Dehydrocholic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11622 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
It is proposed that dehydrocholic acid induces choleresis, which is associated with biliary lipid secretion and reduced secretion of endogenous and/or exogenous biliary components. Dehydrocholic acid may decrease bile phospholipid secretion due to a lack of micelle formation by dehydrocholic acid-produced bile. A study suggests that due to enhanced permeability of tight junctions in the canalicular membranes, dehydrocholic acid facilitates direct exchange between bile and plasma. | |
Record name | Dehydrocholic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11622 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
81-23-2 | |
Record name | 3,7,12-Triketo-5β-cholanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81-23-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dehydrocholic acid [USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081232 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dehydrocholic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11622 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | dehydrocholic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8796 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cholan-24-oic acid, 3,7,12-trioxo-, (5.beta.)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dehydrocholic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dehydrocholic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.215 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DEHYDROCHOLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NH5000009I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
237-240 | |
Record name | Dehydrocholic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11622 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.